N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a synthetic small molecule featuring a benzodioxole moiety linked via a methylene group to an acetamide backbone. The acetamide nitrogen is substituted with a 5-(4-fluorophenyl)isoxazole ring.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-14-4-2-13(3-5-14)17-8-15(22-26-17)9-19(23)21-10-12-1-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHIKLLSVHZFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide are ATP-binding cassette transporters. These transporters play a crucial role in cellular processes, including the transport of various biomolecules across the cellular and intracellular membranes.
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters. It interacts with these transporters, influencing their activity and altering the transport of biomolecules across the cellular and intracellular membranes.
Result of Action
The modulation of ATP-binding cassette transporters by this compound can result in changes in the transport of biomolecules. This can lead to alterations in cellular processes, potentially resulting in therapeutic effects. For instance, this compound and its related compounds have been suggested for the treatment of cystic fibrosis.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, and mechanisms of action.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with isoxazole moieties. The synthesis typically involves the formation of an amide bond between benzo[d][1,3]dioxol-5-ylmethyl and 2-(5-(4-fluorophenyl)isoxazol-3-yl)acetic acid derivatives.
Key Structural Features:
- Molecular Formula: C18H18FN3O3
- Molecular Weight: 341.35 g/mol
- Functional Groups: Contains both dioxole and isoxazole rings which are known for their biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
Case Study:
In a study assessing the cytotoxic effects of benzo[d][1,3]dioxole derivatives on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, several derivatives exhibited IC50 values lower than that of standard chemotherapeutics such as doxorubicin. For example:
- HepG2: IC50 = 2.38 µM
- HCT116: IC50 = 1.54 µM
- MCF-7: IC50 = 4.52 µM
These compounds were noted to be non-cytotoxic towards normal cell lines (IC50 > 150 µM), suggesting a selective anticancer effect .
The mechanisms underlying the anticancer activity of this compound involve multiple pathways:
- EGFR Inhibition: The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction: Assessment using annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest: Analysis revealed that treated cells exhibited cell cycle arrest at specific phases, contributing to reduced proliferation rates.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl and isoxazole rings significantly influence biological activity. The presence of electron-withdrawing groups like fluorine enhances potency by improving binding affinity to target proteins involved in cancer progression.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Doxorubicin) | 7.46 | HepG2 |
| Reference Drug (Doxorubicin) | 8.29 | HCT116 |
| Reference Drug (Doxorubicin) | 4.56 | MCF7 |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The compound’s key structural elements are compared below with similar acetamide derivatives:
Table 1: Structural and Functional Comparison of Selected Analogs
Pharmacological Potential
- Antimicrobial Activity : Brominated analogs (C26, SW-C165) show efficacy against Salmonella, implying the benzodioxole-acetamide scaffold’s versatility in antibacterial design .
- Enzyme Inhibition : ASN90’s O-GlcNAcase inhibition demonstrates the scaffold’s applicability in neurodegenerative disease research .
- Anti-Proliferative Effects : Ethoxyphenyl-indazole acetamides () exhibit anti-proliferative activity, suggesting that fluorophenyl-isoxazole substitution in the target compound may similarly target cell proliferation pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide?
- Methodology :
- Reductive Amination : A common approach involves reacting intermediates like benzo[d][1,3]dioxol-5-ylmethylamine with activated carbonyl derivatives (e.g., 5-(4-fluorophenyl)isoxazole-3-acetyl chloride) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) under acidic conditions (e.g., acetic acid in THF). Post-reaction purification typically employs reverse-phase flash chromatography and HPLC .
- Nucleophilic Substitution : For analogs, coupling thiadiazole or thiazole intermediates with chloroacetamide derivatives via K₂CO₃-mediated reflux in acetone (12+ hours) has been effective. Example: Reaction of 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(4-trifluoromethylphenyl)acetamide .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HRMS and ¹H/¹³C NMR.
Q. How can researchers verify the structural integrity and purity of this compound?
- Analytical Workflow :
- Spectroscopy : ¹H NMR (400 MHz) should show characteristic peaks for the benzodioxole methylene (δ ~4.25 ppm), isoxazole protons (δ ~6.70 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR). Compare with published spectra for structurally similar compounds .
- Mass Spectrometry : HRMS (ESI+) should match the exact molecular mass (e.g., calculated for C₂₀H₁₆FNO₄: 353.1064). Deviations >2 ppm require re-evaluation of synthesis or purification steps .
- Purity : Use HPLC with C18 columns (acetonitrile/water gradient) to confirm ≥95% purity.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
- Case Study : In studies of acetanilide derivatives (e.g., FOE 5043), conflicting reports on thyroxine (T4) suppression were resolved by:
Dose-Response Analysis : Establishing a non-linear relationship between compound concentration and T4 reduction .
Mechanistic Profiling : Using in vitro assays (e.g., hepatocyte cultures) to differentiate direct enzyme inhibition vs. metabolic interference .
- Recommendation : Apply orthogonal assays (e.g., SPR for binding affinity, metabolomics for off-target effects) to reconcile discrepancies.
Q. What strategies optimize yield in multi-step syntheses involving benzodioxole and isoxazole moieties?
- Optimization Framework :
- Intermediate Stabilization : Protect reactive groups (e.g., acetamide carbonyl) during benzodioxole functionalization using tert-butyloxycarbonyl (Boc) groups .
- Catalytic Enhancements : For reductive amination, use catalytic acetic acid (10 mol%) to accelerate imine formation while minimizing side reactions .
- Solvent Selection : THF or dioxane improves solubility of aromatic intermediates compared to DMF, reducing aggregation during coupling steps .
- Data-Driven Example : Substituting NaBH₄ with NaBH(OAc)₃ increased yields from 45% to 72% in analogous reductive aminations .
Q. How to design structure-activity relationship (SAR) studies for isoxazole-acetamide derivatives?
- SAR Protocol :
Core Modifications : Synthesize analogs with varied substituents on the 4-fluorophenyl ring (e.g., -Cl, -CF₃) to assess electronic effects on bioactivity .
Scaffold Hybridization : Replace benzodioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) to evaluate metabolic stability .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., acetylcholinesterase active site) .
- Validation : Cross-validate computational predictions with enzymatic inhibition assays (IC₅₀ determinations) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported spectral data for structurally related compounds?
- Root Cause Analysis :
- Solvent Artifacts : Compare NMR spectra acquired in CDCl₃ vs. DMSO-d₆; benzodioxole methylene protons may split in polar solvents due to restricted rotation .
- Tautomerism : Isoxazole ring protons (δ ~6.5–6.8 ppm) can shift if keto-enol tautomerism occurs. Confirm via 2D NMR (COSY, HSQC) .
- Resolution : Publish full experimental conditions (solvent, temperature, concentration) alongside spectral data to enable cross-lab reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
